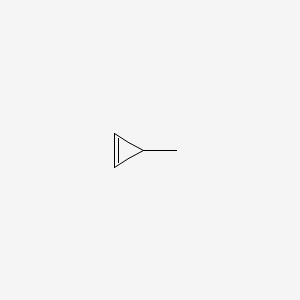

3-Methylcyclopropene

説明

Structure

3D Structure

特性

CAS番号 |

18631-90-8 |

|---|---|

分子式 |

C4H6 |

分子量 |

54.09 g/mol |

IUPAC名 |

3-methylcyclopropene |

InChI |

InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |

InChIキー |

FAPGNCCCFGCZKP-UHFFFAOYSA-N |

正規SMILES |

CC1C=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclopropene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopropene is a highly strained, unsaturated cyclic hydrocarbon with the molecular formula C₄H₆.[1] Its unique three-membered ring structure, containing a double bond, imparts significant ring strain, making it a reactive and intriguing molecule for chemical synthesis and theoretical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, intended for researchers, scientists, and professionals in drug development who may utilize such strained systems in novel molecular architectures.

Chemical Structure and Identification

This compound consists of a cyclopropene (B1174273) ring with a methyl group attached to the saturated carbon atom (C3). This structure leads to its systematic IUPAC name, this compound.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 18631-90-8[1] |

| Molecular Formula | C₄H₆[1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CC1C=C1[1] |

| InChI | InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3[1] |

Physicochemical Properties

The physicochemical properties of this compound are largely derived from computational models due to its high reactivity and potential instability, which makes experimental determination challenging.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 54.09 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

Synthesis of this compound

Laboratory Scale Synthesis

A common laboratory method for the synthesis of small-ring cycloalkenes, including cyclopropenes, involves the elimination reaction of a suitable precursor. For this compound, a potential route is the dehydrohalogenation of a methallyl halide.

Experimental Protocol: Synthesis from Methallyl Chloride and a Strong Base

This protocol is a general representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., argon or nitrogen) is assembled.

-

Reagents: A strong, non-nucleophilic base such as sodium amide (NaNH₂) is suspended in an inert, high-boiling solvent like mineral oil or an ether such as dioxane.

-

Reaction Execution: The suspension is heated, and methallyl chloride, dissolved in the same inert solvent, is added dropwise from the dropping funnel. The reaction is highly exothermic and should be controlled by the rate of addition and external cooling if necessary.

-

Product Collection: this compound is a volatile product and will distill from the reaction mixture as it is formed. The distillate can be collected in a cold trap cooled with dry ice/acetone or liquid nitrogen.

-

Purification: The collected product is likely to contain solvent and unreacted starting material. Purification can be achieved by fractional distillation or preparative gas chromatography.

Gas-Phase Synthesis

This compound can also be formed in the gas phase through the reaction of methylidyne radicals (CH) with propylene (B89431) (CH₃CHCH₂). This reaction proceeds via a barrierless addition of the methylidyne radical to the double bond of propylene, forming a cyclic C₄H₇ intermediate which then eliminates a hydrogen atom to yield this compound and its isomer, 1-methylcyclopropene.

Spectroscopic Characterization

Detailed experimental spectra for this compound are scarce in the literature. The following represents expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A signal for the methyl protons (CH₃).

-

A signal for the vinylic protons (=CH).

-

A signal for the methine proton (-CH).

¹³C NMR: The carbon-13 NMR spectrum should exhibit three signals corresponding to the three unique carbon environments:

-

One signal for the methyl carbon.

-

One signal for the olefinic carbons.

-

One signal for the saturated ring carbon.

Note: A reference to a ¹³C NMR spectrum on PubChem exists, but specific chemical shift data is not provided.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for:

-

C-H stretching (sp² hybridized): Above 3000 cm⁻¹

-

C-H stretching (sp³ hybridized): Below 3000 cm⁻¹

-

C=C stretching: Around 1640-1680 cm⁻¹, characteristic of a strained double bond.

-

C-H bending vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound (C₄H₆) would show a molecular ion peak (M⁺) at m/z = 54. Fragmentation would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 39, or ring-opening followed by fragmentation.

Chemical Reactivity

The high ring strain of this compound dictates its reactivity, making it susceptible to reactions that relieve this strain.

Thermal Isomerization

Upon heating, cyclopropenes can undergo thermal isomerization to form more stable, acyclic dienes. For this compound, this would likely involve the formation of various butadienes through a vinylcarbene intermediate.

Cycloaddition Reactions

The double bond in this compound can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. The high reactivity of the strained double bond makes it an attractive substrate for such transformations.

Transition Metal-Catalyzed Reactions

Cyclopropenes are known to undergo a variety of reactions catalyzed by transition metals. These can include ring-opening metathesis polymerization (ROMP), cycloisomerization, and cross-coupling reactions. The specific reaction pathway is highly dependent on the metal catalyst and reaction conditions.

Safety and Handling

-

Handling: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Handle as a highly flammable substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Due to its high reactivity, it may be prone to polymerization or decomposition upon storage, especially in the presence of impurities or at elevated temperatures.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable and reactive chemical waste.

Conclusion

This compound is a molecule of significant interest due to its high ring strain and consequent reactivity. While comprehensive experimental data remains limited in publicly accessible literature, its structural features and the chemistry of related cyclopropenes provide a strong basis for understanding its properties and potential applications in organic synthesis. Further experimental investigation into its physical properties, spectroscopic characterization, and reaction chemistry is warranted to fully exploit its synthetic potential. Researchers and drug development professionals should consider the high reactivity and potential instability of this compound when designing synthetic routes and handling the material.

References

Synthesis of 3-Methylcyclopropene for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis of 3-methylcyclopropene, a valuable and reactive strained olefin. The document details established synthetic methodologies, presents key quantitative data for comparison, and offers comprehensive experimental protocols. Visual representations of the synthetic pathways and workflows are included to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a highly strained and reactive cycloalkene that has garnered significant interest in various fields of chemical research, including as a building block in organic synthesis and as a ligand in organometallic chemistry. Its inherent ring strain makes it a versatile reagent for a variety of chemical transformations. This guide focuses on practical and accessible methods for its preparation on a laboratory scale.

Synthetic Methodologies

Two primary strategies have proven effective for the synthesis of this compound: the dehydrohalogenation of a methallyl halide using a strong, non-nucleophilic base, and the reaction of a β-methylallyl halide with a metal amide.

Dehydrohalogenation using Phenyllithium (B1222949)

A robust and high-yield method for the synthesis of methylcyclopropenes involves the reaction of β-methylallyl chloride with phenyllithium. This reaction proceeds via an α-elimination mechanism. The use of crystalline, halide-free phenyllithium is crucial for minimizing side reactions and maximizing the yield of the desired cyclopropene (B1174273).

Dehydrohalogenation using Sodium Amide

A widely practiced and cost-effective method for the synthesis of cyclopropenes is the sodium amide-induced α-elimination of an allylic chloride.[1] In the case of this compound, methallyl chloride serves as the precursor. The reaction is typically carried out in an inert solvent, and the volatile product is collected by distillation.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes key quantitative data for the synthesis of methylcyclopropenes to aid in this decision-making process.

| Synthetic Route | Starting Material | Base/Reagent | Solvent | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Dehydrohalogenation | β-Methylallyl chloride | Phenyllithium (crystalline) | Diethyl ether | Room Temperature | 30 min | 60-80 | [2] |

| Dehydrohalogenation | Methallyl chloride | Sodium Amide | Mineral Oil | 80 | Not specified | Moderate |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of methylcyclopropenes.

Synthesis of 1-Methylcyclopropene (B38975) via Dehydrohalogenation with Phenyllithium[2]

This procedure is reported for 1-methylcyclopropene but is adaptable for this compound with the appropriate starting material.

Materials:

-

β-Methylallyl chloride

-

Crystalline phenyllithium

-

Anhydrous diethyl ether

-

Cyclooctane (B165968) (internal standard)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of β-methylallyl chloride (0.030 mol) in 50 mL of anhydrous diethyl ether is prepared.

-

To a stirred solution of a two- to three-fold excess of crystalline phenyllithium in diethyl ether containing cyclooctane as an internal standard, the β-methylallyl chloride solution is added dropwise over approximately 30 minutes at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for an additional 30 minutes.

-

The resulting 1-methylcyclopropene is present in the ether solution. For isolation and purification, the volatile nature of the product requires careful handling, potentially involving trapping at low temperatures.

General Considerations for Synthesis using Sodium Amide

While a specific detailed protocol for this compound using sodium amide was not found in the immediate search results, a general procedure based on the synthesis of the parent cyclopropene can be adapted.

General Procedure Outline:

-

A suspension of sodium amide in an inert, high-boiling solvent (e.g., mineral oil) is prepared in a flask equipped with a distillation apparatus.

-

The system is heated to the desired reaction temperature (e.g., 80 °C).

-

Methallyl chloride is added dropwise to the heated suspension.

-

The volatile this compound product distills as it is formed and is collected in a cold trap.

-

Purification of the collected product can be achieved by careful low-temperature distillation.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

| Spectroscopic Data | This compound |

| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem (CID 638076).[3] |

| ¹H NMR | While a specific spectrum for this compound was not located, the expected spectrum would show signals for the vinylic, allylic, and methyl protons. For comparison, the ¹H NMR spectrum of the parent cyclopropene shows signals at δ 7.06 (vinylic) and δ 0.93 (allylic).[4] |

Visualizing the Synthesis

The following diagrams, created using the DOT language, illustrate the synthetic pathways and a general workflow for the synthesis and purification of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

References

An In-depth Technical Guide to 3-Methylcyclopropene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylcyclopropene, a strained cyclic alkene of significant interest in synthetic organic chemistry. The document details its discovery and historical synthesis, outlines key physicochemical properties, and presents detailed experimental protocols for its preparation. Spectroscopic data for characterization are summarized, and reaction pathways are visualized to provide a deeper understanding of its chemical behavior. This guide is intended to be a valuable resource for researchers and professionals working with strained ring systems and in the development of novel chemical entities.

Introduction

This compound is an unsaturated, tricyclic hydrocarbon with the molecular formula C₄H₆. Its structure is characterized by a highly strained three-membered ring containing a double bond, with a methyl group attached to the saturated carbon atom. This high degree of ring strain imparts significant reactivity to the molecule, making it a valuable intermediate in a variety of chemical transformations, including cycloaddition and ring-opening reactions. Understanding the history of its discovery, methods of synthesis, and its chemical and physical properties is crucial for its effective utilization in research and development.

Discovery and History

The definitive first synthesis of this compound is not prominently documented in a singular landmark paper. Its discovery is intertwined with the broader exploration of cyclopropene (B1174273) chemistry pioneered in the mid-20th century. Early methods for the synthesis of the parent cyclopropene and its derivatives laid the groundwork for the preparation of substituted analogues like this compound.

One of the earliest and most logical methods for the synthesis of small-ring cycloalkenes was through the dehydrohalogenation of corresponding halo-cycloalkanes or halo-alkenes. It is highly probable that this compound was first prepared via the treatment of a suitable precursor, such as 3-chloro-2-methylpropene (B57409) (methallyl chloride), with a strong base. This approach aligns with the general strategies employed at the time for the formation of strained ring systems.

A significant advancement in the study of methylcyclopropenes came with the investigation of their gas-phase formation. Researchers have explored the reaction of the methylidyne radical (CH) with propylene (B89431) (CH₃CHCH₂) as a route to both 1-methylcyclopropene (B38975) and this compound[1][2]. These studies, combining experimental data with theoretical calculations, have provided valuable insights into the reaction mechanisms and energetics of this compound formation[1][2].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆ | [3] |

| Molecular Weight | 54.09 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 18631-90-8 | [3] |

| Canonical SMILES | CC1C=C1 | [3] |

| InChI | InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 | [3] |

| InChIKey | FAPGNCCCFGCZKP-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Definitive, publicly available high-resolution spectra for this compound are scarce. The following table summarizes expected and reported spectroscopic characteristics.

| Technique | Expected/Reported Data |

| ¹H NMR | Olefinic protons (2H) are expected to appear as a multiplet in the downfield region typical for vinyl protons. The methine proton (1H) adjacent to the methyl group will be a multiplet further upfield. The methyl protons (3H) will appear as a doublet. |

| ¹³C NMR | The olefinic carbons are expected in the vinyl region of the spectrum. The saturated carbon bearing the methyl group and the methyl carbon itself will appear at higher field. PubChem lists a ¹³C NMR spectrum, though the data is not directly provided[3]. |

| Infrared (IR) | Characteristic peaks would include C=C stretching, olefinic C-H stretching (typically >3000 cm⁻¹), and aliphatic C-H stretching (typically <3000 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 54. Fragmentation patterns would likely involve the loss of a methyl group (m/z 39) or other rearrangements characteristic of strained cyclic systems. |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: a classical dehydrohalogenation and a modern gas-phase synthesis.

Dehydrohalogenation of 3-Chloro-2-methylpropene

This method represents a plausible historical and practical laboratory-scale synthesis.

Reaction: CH₂(Cl)C(CH₃)=CH₂ + NaNH₂ → C₄H₆ + NaCl + NH₃

Materials:

-

3-Chloro-2-methylpropene (Methallyl chloride)

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (B1221849)

-

Inert solvent (e.g., anhydrous diethyl ether or THF)

-

Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.

-

Slowly add sodium amide to the stirring liquid ammonia.

-

Dissolve 3-chloro-2-methylpropene in the inert solvent and add it dropwise to the sodium amide suspension in liquid ammonia over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Allow the ammonia to evaporate as the flask warms to room temperature.

-

Extract the aqueous residue with the inert solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Due to the high volatility of this compound, purification is typically achieved by careful fractional distillation at low temperature.

Gas-Phase Synthesis from Methylidyne Radical and Propylene

This method is primarily of academic and mechanistic interest and is performed under specialized laboratory conditions[1][2].

Reaction: CH (X²Π) + CH₃CHCH₂ (X¹A') → C₄H₇ → this compound + H

Methodology: This synthesis is carried out in a crossed molecular beam apparatus. A beam of methylidyne radicals is generated and crossed with a beam of propylene molecules under high vacuum. The products are then detected and analyzed using techniques such as mass spectrometry to identify the formation of this compound[1][2]. The reaction proceeds via a barrierless addition of the methylidyne radical to the double bond of propylene, forming a cyclic intermediate which then eliminates a hydrogen atom to yield the final product[1][2].

Signaling Pathways and Experimental Workflows

While specific biological signaling pathways for this compound are not well-documented, its chemical reactivity provides a basis for visualizing key transformations. The following diagrams illustrate the mechanism of its synthesis via dehydrohalogenation and a representative cycloaddition reaction.

Dehydrohalogenation Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Dehydrohalogenation

Caption: Proposed mechanism of this compound synthesis.

[2+2] Cycloaddition Reaction

This compound, like other cyclopropenes, can undergo cycloaddition reactions. A representative [2+2] cycloaddition is depicted below.

Caption: A representative [2+2] cycloaddition reaction pathway.

Conclusion

This compound remains a molecule of interest due to its inherent ring strain and synthetic versatility. While its early history is not as clearly defined as some other fundamental organic molecules, its synthesis can be reliably achieved through established methods such as dehydrohalogenation. The continued study of its reactivity, particularly in the gas phase and in cycloaddition reactions, promises to unveil new synthetic methodologies and applications. This guide serves as a foundational resource for researchers looking to explore the chemistry of this fascinating strained ring system.

References

An In-depth Technical Guide to 3-Methylcyclopropene (CAS 18631-90-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopropene, with the CAS registry number 18631-90-8, is an unsaturated cyclic hydrocarbon. Its structure is characterized by a highly strained three-membered ring containing a double bond, with a methyl group attached to the saturated carbon. This strained ring structure is the source of its notable reactivity. An isomer of the well-known ethylene (B1197577) inhibitor 1-methylcyclopropene (B38975) (1-MCP), this compound also exhibits biological activity related to ethylene signaling in plants, albeit with different efficacy. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, biological activity, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While experimental data for some properties are limited, computational predictions provide valuable estimates.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18631-90-8 | [1][2] |

| Molecular Formula | C₄H₆ | [1][2] |

| Molecular Weight | 54.09 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Boiling Point | 0.8 ± 7.0 °C at 760 mmHg (Predicted) | |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | |

| LogP (Octanol-Water) | 1.4 - 1.775 (Computed) | [1][2] |

| Solubility | Limited in aqueous environments, favors organic solvents. | [1] |

| Canonical SMILES | CC1C=C1 | [1][2] |

| InChIKey | FAPGNCCCFGCZKP-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available in spectral databases.[1]

Synthesis and Reactivity

Synthesis

Gas-Phase Synthesis: this compound can be formed in the gas phase through the barrierless and exoergic reaction of the methylidyne radical (CH) with propylene (B89431) (CH₃CHCH₂). This reaction proceeds via a cyclic C₄H₇ intermediate which then undergoes unimolecular decomposition through atomic hydrogen loss to yield both 1-methylcyclopropene and this compound.[3][4]

Laboratory-Scale Synthesis of Derivatives: While a specific, detailed protocol for the parent this compound is not widely published, derivatives can be synthesized. For instance, 3-amidomethyl-1-methylcyclopropene is prepared through the cyclization of α-halocyclopropylsilanes by reacting trimethylsilyl (B98337) precursors with fluoride (B91410) ions.

A general workflow for the synthesis of cyclopropene (B1174273) derivatives is outlined below.

Figure 1. Generalized workflow for the synthesis of 3-substituted methylcyclopropenes.

Reactivity

The high ring strain of the cyclopropene moiety makes this compound a reactive molecule, particularly in cycloaddition reactions.

-

Diels-Alder Reactions: this compound derivatives are known to undergo rapid inverse-electron-demand Diels-Alder reactions with tetrazines. This reactivity is significant for applications in bioorthogonal chemistry, where the "mini-tag" nature of the cyclopropene is advantageous. The reaction rate is influenced by substituents at the 3-position. For example, a 3-amidomethyl substituent enhances the reaction rate compared to other derivatives.

-

Alder-Ene Reactions: At elevated temperatures, derivatives such as 3-methyl-cyclopropene-3-carbonitrile can undergo tetramerization through a novel CN-Alder-ene type reaction.

Biological Activity and Signaling Pathways

Ethylene Inhibition

This compound acts as an antagonist to the plant hormone ethylene, which is a key regulator of processes such as fruit ripening, senescence, and abscission. By blocking ethylene perception, this compound can delay these processes. However, it is reported to be a less potent inhibitor than its isomer, 1-methylcyclopropene. Reports indicate that alkyl group substitution at the 3-position of the cyclopropene ring can diminish its ethylene-inhibiting activity.

Mechanism of Action and Signaling Pathway

Ethylene exerts its effects by binding to a family of receptors, such as ETR1 and ERS1, which are located in the endoplasmic reticulum membrane. In the absence of ethylene, these receptors activate a CTR1 (Constitutive Triple Response 1) protein kinase, which in turn suppresses the downstream ethylene signaling pathway.

When ethylene is present, it binds to the receptors, inactivating them. This leads to the deactivation of CTR1, which then allows the downstream signaling cascade to proceed, ultimately leading to the activation of transcription factors (e.g., EIN3/EIL1) that regulate the expression of ethylene-responsive genes.

This compound, like other cyclopropenes, is believed to act as a competitive inhibitor by binding to the ethylene receptors, thus preventing ethylene from binding and keeping the signaling pathway in its "off" state.

Figure 2. Simplified ethylene signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Ethylene Inhibition Assay: Tomato Epinasty Test

This bioassay is a classic method to determine the ability of a compound to block the effects of ethylene. Epinasty is the downward bending of leaves, a characteristic response of tomato plants to ethylene.

Objective: To assess the efficacy of this compound in preventing ethylene-induced epinasty in tomato seedlings.

Materials:

-

Tomato seedlings (e.g., 'Patio' variety) at a suitable growth stage (e.g., 2-3 true leaves).

-

Airtight treatment chambers.

-

Septa for gas injection.

-

A source of ethylene gas.

-

A method to introduce gaseous this compound into the chambers.

Procedure:

-

Place potted tomato seedlings into the airtight chambers.

-

Introduce this compound gas into the treatment chambers at various concentrations. Control chambers will not receive this compound.

-

Allow for a pre-treatment period for the compound to interact with the plant receptors (e.g., 6-24 hours).

-

Inject a known concentration of ethylene gas (e.g., 10-100 ppm) into all chambers, including the controls.

-

Observe the plants over a period of time (e.g., 24-48 hours) for signs of epinasty.

-

Score the degree of epinasty in each plant (e.g., on a scale from 0 = no epinasty to 5 = severe epinasty).

-

Compare the epinasty scores of the treated plants to the control plants to determine the inhibitory effect of this compound.

Figure 3. Experimental workflow for the tomato epinasty bioassay.

Safety and Handling

Specific toxicity data for this compound is not extensively documented. However, information on its isomer, 1-methylcyclopropene, can provide some guidance. 1-MCP is generally considered to have low toxicity. In the synthesis of 1-MCP, impurities such as 1-chloro-2-methylpropene (B51992) and 3-chloro-2-methylpropene, which are known carcinogens, can be present. It is crucial to handle any synthesized cyclopropene with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

Applications in Research and Drug Development

The primary research application of this compound lies in the field of plant biology as a tool to study ethylene signaling and its physiological effects. Its reactivity with tetrazines also makes its derivatives interesting candidates for bioorthogonal chemistry, which has applications in chemical biology and drug development for labeling and tracking biomolecules in living systems. The development of stable and highly reactive cyclopropene "mini-tags" is an active area of research.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of 3-Methylcyclopropene (CAS No: 18631-90-8), a strained unsaturated cyclic hydrocarbon. The information is curated for professionals in research and development, offering quantitative data, experimental context, and a visualization of its chemical synthesis.

Core Physicochemical Data

This compound is a small, highly strained molecule with the molecular formula C₄H₆.[1] Its structure, featuring a three-membered ring with a double bond, confers significant ring strain, making it a reactive and valuable intermediate in organic synthesis.[1] The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆ | [1][2] |

| Molecular Weight | 54.09 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 18631-90-8 | [1][3] |

| Canonical SMILES | CC1C=C1 | [1][3] |

| logP (Octanol-Water Partition Coefficient) | 1.775 (Computed) | [1] |

| logS (Aqueous Solubility) | -0.92 (Computed) | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Table 1: Key Physicochemical Properties of this compound.

Experimental Protocols & Characterization

The determination of the physicochemical properties of volatile and reactive compounds like this compound requires specific analytical techniques. While detailed, step-by-step protocols for this specific molecule are not commonly published as standalone documents, the following section outlines the standard methodologies used for its characterization.

1. Synthesis and Purification

A primary route for synthesizing cyclopropene (B1174273) derivatives involves elimination reactions from suitable precursors. For the related compound 1-methylcyclopropene (B38975), a known synthesis involves treating 3-chloro-2-methylpropene (B57409) with a strong base like sodamide (NaNH₂) or sodium hydride in an inert solvent.[4][5] A similar strategy can be applied for this compound.

-

General Protocol Outline (Elimination Reaction):

-

A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

The appropriate precursor, such as 3-chloro-1-methylpropene or a related halogenated compound, is dissolved in a dry, aprotic solvent (e.g., anhydrous THF, ether, or toluene).

-

A strong, non-nucleophilic base (e.g., sodium amide, potassium tert-butoxide) is slowly added to the solution, often at reduced temperatures to control the reaction rate.

-

The reaction mixture is stirred, and the temperature is gradually allowed to rise to room temperature or gently heated to drive the reaction to completion.

-

Due to the high volatility of this compound, purification is typically achieved by transferring the product via a vacuum line to a cold trap (cooled with liquid nitrogen). Fractional distillation at low temperatures may be used for further purification.

-

2. Structural and Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and assessing the purity of volatile organic compounds.

-

Methodology:

-

Sample Preparation: The purified this compound is prepared as a dilute solution in a volatile, non-polar solvent or a headspace gas sample is collected.

-

Injection: A small volume of the sample is injected into the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert mobile phase gas (e.g., Helium) through a capillary column (e.g., a non-polar column like DB-5ms). Separation occurs based on the compound's boiling point and affinity for the stationary phase. The retention time is a key identifier.

-

Detection (MS): As the compound elutes from the GC column, it enters the mass spectrometer. It undergoes ionization, typically by electron impact (EI), causing it to fragment into a predictable pattern of charged ions.

-

Analysis: The mass spectrum provides a molecular fingerprint, showing the molecular ion peak (M+) corresponding to the molecular weight and characteristic fragment ions, confirming the structure.[6]

-

3. Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise molecular structure.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the methyl protons, the methine proton, and the two vinyl protons on the double bond.

-

¹³C NMR Spectroscopy: Identifies the different carbon environments within the molecule.[3] SpectraBase provides reference spectra for related compounds, which can be used for comparative analysis.[7]

-

Protocol Outline:

-

A high-purity sample of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The sample is placed in the NMR spectrometer, and spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

-

Synthesis Pathway Visualization

The following diagram illustrates a generalized and plausible synthetic pathway for methylcyclopropenes, based on known cyclopropene synthesis methodologies. This specific pathway shows the base-induced elimination reaction from a halogenated precursor, a common and effective strategy.

Caption: Generalized synthesis of a methylcyclopropene via elimination.

References

- 1. This compound (18631-90-8) for sale [vulcanchem.com]

- 2. This compound | C4H6 | Reactory [reactory.app]

- 3. This compound | C4H6 | CID 638076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methylcyclopropene [sitem.herts.ac.uk]

- 5. grokipedia.com [grokipedia.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Data of 3-Methylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-methylcyclopropene (C₄H₆, CAS: 18631-90-8). Due to the limited availability of published experimental spectra for this compound, this document focuses on predicted data derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₄H₆ Molecular Weight: 54.09 g/mol [1] Exact Mass: 54.0469501914 Da[1]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The two vinylic protons are enantiotopic and therefore chemically and magnetically equivalent.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1, H-2 (Vinyl) | 7.0 - 7.5 | Doublet | ~1-3 | 2H |

| H-3 (Methine) | 1.5 - 2.0 | Multiplet | - | 1H |

| -CH₃ (Methyl) | 1.1 - 1.4 | Doublet | ~6-8 | 3H |

Disclaimer: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show three signals, corresponding to the three distinct carbon environments in this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 (Vinyl) | 105 - 115 |

| C-3 (Methine) | 15 - 25 |

| -CH₃ (Methyl) | 10 - 20 |

Disclaimer: These are predicted values based on typical chemical shifts for cyclopropenes and substituted alkanes. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

This protocol is designed for the acquisition of NMR spectra of a volatile, small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely to prevent evaporation.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire a single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using a known reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H (Vinyl) | Stretch | 3100 - 3000 | Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |

| C=C (Alkene) | Stretch | 1680 - 1640 | Medium-Weak |

| C-H (Alkyl) | Bend | 1470 - 1350 | Medium |

Disclaimer: These are predicted values based on characteristic IR absorption frequencies for alkenes and cycloalkanes. Actual experimental values may vary.

Experimental Protocol for IR Spectroscopy

For a volatile liquid like this compound, a gas-phase or solution-phase IR spectrum can be obtained.

-

Sample Preparation (Solution-Phase):

-

Prepare a dilute solution (1-5% w/v) of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

-

Clean and dry a pair of salt plates (e.g., NaCl or KBr).

-

Place a drop of the solution onto one salt plate and carefully place the second plate on top to create a thin liquid film.

-

Ensure there are no air bubbles in the light path.

-

-

Sample Preparation (Gas-Phase):

-

Inject a small amount of the liquid sample into an evacuated gas cell.

-

Allow the sample to vaporize and equilibrate within the cell.

-

-

Data Acquisition:

-

Place the prepared sample (salt plates or gas cell) in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the pure solvent or the empty gas cell.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed band frequencies with known functional group absorptions.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound (m/z)

| Ion | Formula | Predicted m/z | Notes |

| Molecular Ion | [C₄H₆]⁺ | 54 | Parent ion |

| M-1 | [C₄H₅]⁺ | 53 | Loss of a hydrogen radical, likely a prominent peak[3] |

| M-15 | [C₃H₃]⁺ | 39 | Loss of a methyl radical |

Disclaimer: These are predicted fragmentation patterns based on general principles of mass spectrometry for cyclic alkenes. The relative abundances of the fragments are not predicted.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is well-suited for volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent (e.g., hexane, dichloromethane).

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

Instrument Setup (GC-MS):

-

Gas Chromatograph (GC):

-

Install an appropriate capillary column (e.g., a non-polar DB-5 or similar).

-

Set a suitable temperature program for the GC oven to ensure separation from any impurities and the solvent. A typical program might start at 40°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and use a split injection mode to handle the concentrated sample.

-

-

Mass Spectrometer (MS):

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

-

Tune the mass spectrometer using a calibration standard (e.g., perfluorotributylamine, PFTBA).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized, separated on the GC column, and then introduced into the MS ion source.

-

The mass spectrometer records spectra continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) and major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. This compound | C4H6 | CID 638076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ekwan.github.io [ekwan.github.io]

- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Molecular formula and weight of 3-Methylcyclopropene

An In-depth Technical Guide on 3-Methylcyclopropene

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular information for this compound.

Molecular Data Summary

The essential molecular details of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₄H₆[1][2][3][4] |

| Molecular Weight | 54.09 g/mol [1][2][3] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

References

Isomers of methylcyclopropene and their differences

An In-depth Technical Guide to the Isomers of Methylcyclopropene

Abstract

This technical guide provides a comprehensive overview of the structural isomers of methylcyclopropene, focusing on 1-methylcyclopropene (B38975) (1-MCP), 3-methylcyclopropene, and methylenecyclopropane (B1220202). It details their distinct physicochemical properties, relative thermodynamic stabilities, and differences in chemical reactivity. This document includes detailed experimental protocols for the synthesis and characterization of these isomers, with a particular emphasis on spectroscopic techniques such as NMR and IR. Furthermore, key reaction pathways and mechanisms, including the commercially significant role of 1-MCP as an ethylene (B1197577) inhibitor, are visualized through diagrams. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a consolidated resource for understanding and utilizing these highly strained cyclic alkenes.

Introduction to Methylcyclopropene Isomers

The molecular formula C₄H₆ encompasses several structural isomers, with the methylcyclopropene family being of significant interest due to the high ring strain and unique reactivity of the cyclopropene (B1174273) moiety. The primary isomers discussed in this guide are 1-methylcyclopropene, this compound, and their exocyclic double bond counterpart, methylenecyclopropane. While all share the same molecular weight, their structural arrangements lead to considerable differences in physical properties, stability, and chemical behavior. 1-methylcyclopropene, in particular, has gained commercial importance as a potent inhibitor of the plant hormone ethylene, revolutionizing the post-harvest management of fruits, vegetables, and ornamental flowers.[1][2]

Physicochemical and Thermodynamic Properties

The distinct placement of the methyl group and the double bond within the three-membered ring system results in unique physical and thermodynamic properties for each isomer. Methylenecyclopropane is the most thermodynamically stable of the isomers.[3][4]

Data Presentation

The quantitative properties of the methylcyclopropene isomers are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of Methylcyclopropene Isomers

| Property | 1-Methylcyclopropene (1-MCP) | This compound | Methylenecyclopropane |

| CAS Number | 3100-04-7[2] | 18631-90-8[5] | 6142-73-0[6] |

| Molecular Formula | C₄H₆[2] | C₄H₆[5] | C₄H₆[6] |

| Molar Mass | 54.09 g/mol [2] | 54.09 g/mol [5] | 54.09 g/mol [6] |

| Appearance | Colorless Gas[7][8] | Gas | Colorless, easily condensed gas[6] |

| Boiling Point | ~12 °C[2] | Not available | 9 to 12 °C[6] |

| Density | Not available (gas) | Not available | 0.8 g/cm³[6] |

| Water Solubility | 137 mg/L at 20 °C[9] | Not available | Not available |

Table 2: Thermodynamic Stability of 1-Methylcyclopropene and Methylenecyclopropane

| Thermodynamic Quantity | Value | Reference |

| Enthalpy Difference (ΔH) | Methylenecyclopropane is more stable by 12.4 kcal/mol | [3][10] |

| Gibbs Free Energy Difference (ΔG) | Methylenecyclopropane is more stable by 11.7 kcal/mol | [3][10] |

Experimental Protocols

Synthesis of Isomers

The synthesis of methylcyclopropene isomers often starts from a common precursor, methallyl chloride (3-chloro-2-methylpropene), with the final product being dictated by the choice of base and reaction conditions.

This protocol is adapted from the reaction of methallyl chloride with a halide-free phenyllithium (B1222949) solution to favor the formation of 1-MCP.[11]

-

Reagents and Equipment:

-

Methallyl chloride (3-chloro-2-methylpropene)

-

Phenyllithium (halide-free in ether)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Schlenk line apparatus

-

Magnetic stirrer

-

Dropping funnel

-

-

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Charge the flask with a solution of halide-free phenyllithium in anhydrous diethyl ether under an inert atmosphere.

-

Prepare a solution of methallyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the methallyl chloride solution dropwise to the stirred phenyllithium solution at room temperature over a period of 30 minutes.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

The resulting product, 1-methylcyclopropene, is a volatile gas. For characterization, it can be trapped in a cold bath or reacted in situ with a suitable reagent (e.g., cyclopentadiene (B3395910) to form a Diels-Alder adduct for easier handling and analysis).[11] Yields are typically in the 60-80% range.[11]

-

This protocol describes an intramolecular cyclization using a strong base.[6]

-

Reagents and Equipment:

-

Methallyl chloride (3-chloro-2-methylpropene)

-

Sodium amide (NaNH₂) and Sodium tert-butoxide (t-BuONa)

-

Anhydrous solvent (e.g., toluene (B28343) or dibutyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction flask with reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a reaction flask under an inert atmosphere, suspend sodium amide in the chosen anhydrous solvent.

-

Add methallyl chloride to the suspension.

-

The reaction will produce a mixture of methylenecyclopropane and 1-methylcyclopropene.

-

To maximize the yield of the desired product, add sodium tert-butoxide, which facilitates the isomerization of the 1-methylcyclopropene byproduct to the more stable methylenecyclopropane.[6]

-

The product can be isolated by distillation. Yields of up to 72% have been reported using sodium bis(trimethylsilyl)amide as the base.[6]

-

Characterization of Isomers

Gas chromatography (GC) is a suitable method for separating and quantifying the volatile isomers.[12][13] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A PLOT-Q capillary column is effective for separating these volatile hydrocarbons.[14]

-

Conditions:

-

Oven Temperature: 120 °C

-

Injector Temperature: 140 °C

-

Detector Temperature: 200 °C

-

Carrier Gas: Nitrogen or Helium

-

-

Procedure:

-

Prepare gaseous standards of the isomers if available.

-

For reaction mixtures, sample the headspace of the reaction vessel using a gas-tight syringe.

-

Inject the sample into the GC.

-

Identify peaks based on retention times compared to standards. The less polar methylenecyclopropane typically elutes before 1-methylcyclopropene.

-

NMR spectroscopy is the most powerful tool for distinguishing between the isomers due to the unique chemical environments of the protons and carbons in each structure.

-

Sample Preparation: Samples of the gaseous isomers can be condensed at low temperatures and dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected ¹H NMR Spectra:

-

1-Methylcyclopropene: Will show a signal for the methyl group (singlet or finely split), a signal for the vinylic proton, and a signal for the two methylene (B1212753) protons on the saturated carbon.

-

This compound: Will exhibit signals for two equivalent vinylic protons, a methine proton adjacent to the methyl group, and the methyl group (doublet).

-

Methylenecyclopropane: Will show two signals for the two sets of inequivalent methylene protons: two on the ring and two on the exocyclic double bond.

-

-

Expected ¹³C NMR Spectra:

-

1-Methylcyclopropene: Three distinct signals are expected: one for the methyl carbon, one for the quaternary vinylic carbon, and one for the methine vinylic carbon, plus the methylene carbon.

-

This compound: Should show three signals: one for the methyl carbon, one for the methine carbon, and one for the two equivalent vinylic carbons.

-

Methylenecyclopropane: Three signals are expected: a methylene carbon for the exocyclic double bond, a quaternary carbon, and a signal for the two equivalent ring methylene carbons.[15][16][17]

-

Table 3: Predicted Spectroscopic Data for Methylcyclopropene Isomers

| Isomer | ¹H NMR (Predicted Chemical Shifts, ppm) | ¹³C NMR (Predicted Chemical Shifts, ppm) | Key IR Absorptions (cm⁻¹) |

| 1-Methylcyclopropene | Methyl (CH₃): ~1.8-2.0Vinylic (CH): ~6.5Ring (CH₂): ~0.8-1.0 | Methyl: ~15Vinylic (C-CH₃): ~120Vinylic (CH): ~100Ring (CH₂): ~5-10 | C=C stretch: ~1640=C-H stretch: ~3080Alkyl C-H stretch: ~2950 |

| This compound | Vinylic (CH=CH): ~7.0Ring (CH): ~2.0-2.5Methyl (CH₃): ~1.2 (doublet) | Vinylic (CH=CH): ~110Ring (CH): ~20Methyl: ~18 | C=C stretch: ~1620=C-H stretch: ~3100Alkyl C-H stretch: ~2960 |

| Methylenecyclopropane | Exo (CH₂): ~5.3Ring (CH₂): ~1.5 | Exo (=CH₂): ~105Quaternary (=C): ~130Ring (CH₂): ~5 | C=C stretch: ~1740[18]=C-H stretch: ~3090Alkyl C-H stretch: ~3010 |

Differences in Reactivity and Applications

1-Methylcyclopropene (1-MCP): The Ethylene Antagonist

The primary application of 1-MCP stems from its ability to act as a potent antagonist of the plant hormone ethylene.[19] Ethylene mediates numerous developmental processes, including fruit ripening, senescence, and abscission.[20]

-

Mechanism of Action: 1-MCP has a molecular shape that allows it to bind with high affinity to the copper-containing ethylene receptors (like ETR1) in plant cells.[21][22] This binding is essentially irreversible and non-productive. By occupying the receptor sites, 1-MCP competitively inhibits ethylene from binding, thereby blocking the downstream signaling cascade that leads to ripening and senescence.[10][19]

Methylenecyclopropane: Stability and Rearrangements

As the most stable isomer, methylenecyclopropane is often the thermodynamic sink in isomerization reactions of C₄H₆ cyclopropenes. Its reactivity is characterized by reactions that relieve its ring strain. In the presence of metal catalysts, such as platinum, methylenecyclopropanes can undergo ring expansion to form cyclobutenes.[6]

This compound

Considerably less studied than its isomers, this compound is expected to undergo reactions typical of strained alkenes. Its lower stability compared to methylenecyclopropane suggests it can also be a precursor in isomerization reactions.

Conclusion

The isomers of methylcyclopropene—1-methylcyclopropene, this compound, and methylenecyclopropane—present a fascinating case study in the influence of structure on chemical properties and reactivity. While sharing the same molecular formula, their distinct arrangements lead to significant differences in stability, spectroscopic signatures, and utility. 1-MCP has emerged as a valuable tool in agriculture due to its specific interaction with plant ethylene receptors, while methylenecyclopropane serves as the thermodynamically preferred and more stable isomer. This guide provides foundational knowledge and detailed protocols to aid researchers in the synthesis, characterization, and application of these important strained-ring systems.

References

- 1. "A Model for Ethylene Receptor Function and 1-Methylcyclopropene Action" by Brad M. Binder and A. B. Bleecker [trace.tennessee.edu]

- 2. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]

- 3. 1-Methylcyclopentene(693-89-0) 13C NMR [m.chemicalbook.com]

- 4. Methylenecyclopropane | C4H6 | CID 80245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. Methylenecyclopropane - Wikipedia [en.wikipedia.org]

- 7. 1-Methylcyclopropene | C4H6 | CID 151080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. datapdf.com [datapdf.com]

- 12. cipac.org [cipac.org]

- 13. Gas-liquid chromatographic analysis of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 1-Methylcyclopropene [webbook.nist.gov]

- 19. Mechanisms of 1-methylcyclopropene (1-MCP) in regulating ethylene signal transduction and its role in stress responses: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

Gas-Phase Formation of 3-Methylcyclopropene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gas-phase formation of 3-methylcyclopropene, a strained cyclic hydrocarbon of significant interest in combustion chemistry, atmospheric science, and as a structural motif in medicinal chemistry. This document synthesizes current experimental and theoretical knowledge, focusing on key formation pathways, detailed experimental protocols, and quantitative kinetic and product data.

Principal Formation Pathways

The gas-phase synthesis of this compound is primarily achieved through high-energy processes, including bimolecular reactions with radical species and thermal or photochemical decomposition of suitable precursors. The following sections detail the most significant and well-characterized formation routes.

Reaction of the Methylidyne Radical (CH) with Propylene (B89431)

One of the most direct and well-studied pathways to this compound in the gas phase is the bimolecular reaction between the methylidyne radical (CH) and propylene (CH₃CHCH₂).[1][2][3] This reaction is highly relevant in extraterrestrial environments, such as cold molecular clouds, and in high-temperature combustion processes.[3]

Mechanism:

The reaction proceeds without an entrance barrier, initiated by the addition of the methylidyne radical to the carbon-carbon double bond of the propylene molecule.[3] This addition forms a cyclic, highly excited doublet C₄H₇ intermediate. This intermediate has a lifetime sufficient for rotation before it undergoes unimolecular decomposition.[3] The primary decomposition channel leading to the target molecule involves the elimination of a hydrogen atom (H) through a tight exit transition state, yielding both 1-methylcyclopropene (B38975) and this compound.[3]

The overall reaction is exoergic, with a calculated exoergicity of 168 ± 25 kJ mol⁻¹.[3]

Thermal Decomposition (Pyrolysis) of Isoprene (B109036)

The thermal decomposition of isoprene (2-methyl-1,3-butadiene) at high temperatures (>1200 K) provides another route to C₅H₆ isomers, including cyclopropene (B1174273) derivatives.[4] While not a direct or high-yield pathway to this compound specifically, its formation is mechanistically plausible through complex rearrangements of pyrolysis intermediates.

Mechanism:

At temperatures of 1200 K and above, isoprene decomposition is initiated by the homolysis of a C-C sigma bond, leading to the formation of C₄H₅ and methyl (CH₃) radicals.[4] Concurrently, a molecular elimination pathway produces ethene (C₂H₄) and propyne/allene (C₃H₄).[4] The highly reactive radicals and unsaturated species, such as the C₃H₃ radical (propargyl), can undergo recombination and cyclization reactions.[4] The formation of C₆H₆ (benzene) is observed at temperatures above 1250 K, indicating the presence of C₃H₃ radical recombination, a process that could also lead to smaller cyclic structures.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the protocol for the crossed molecular beam experiments used to study the CH + Propylene reaction.

Crossed Molecular Beam Reaction Analysis

This technique allows for the study of single-collision events between two reactant beams, providing detailed insight into reaction dynamics and product formation.

Experimental Workflow:

Methodology Details:

-

Reactant Beam Generation:

-

Reaction Chamber:

-

Product Detection and Analysis:

-

Reaction products are detected by a triply differentially pumped, rotatable mass spectrometer.[2]

-

Neutral products are ionized via electron impact (typically at 80 eV).[2]

-

The resulting ions are filtered by a quadrupole mass spectrometer based on their mass-to-charge (m/z) ratio.[2]

-

Data is collected in the form of time-of-flight (TOF) spectra at various laboratory angles to determine product velocity and angular distributions.

-

Quantitative Data

Quantitative analysis of reaction kinetics and product yields is essential for understanding and modeling the formation of this compound.

Kinetic and Thermodynamic Data

The reaction between the methylidyne radical and propylene has been characterized both experimentally and computationally.

| Parameter | Value | Precursor(s) | Method | Reference |

| Reaction Type | Barrierless | CH + Propylene | Crossed Molecular Beam | [3] |

| Collision Energy | 19.3 kJ mol⁻¹ | CH + Propylene | Crossed Molecular Beam | [3] |

| Overall Exoergicity | 168 ± 25 kJ mol⁻¹ | CH + Propylene | Calculation | [3] |

Table 1: Key parameters for the formation of methylcyclopropenes from CH and propylene.

Product Branching Ratios

While the formation of both 1-methylcyclopropene and this compound is confirmed, other C₄H₆ isomers are also produced in competing reaction channels. Previous studies on the CH + Propylene reaction at 298 K and 4 Torr identified 1,3-butadiene (B125203) as the major product.[2]

| Product | Branching Fraction (298 K, 4 Torr) | Reference |

| 1,3-Butadiene | 0.63 ± 0.13 | [2] |

| 1,2-Butadiene | 0.25 ± 0.05 | [2] |

| 1-Butyne | 0.12 ± 0.03 | [2] |

Table 2: Branching fractions for C₄H₆ isomers from the CH + Propylene reaction under different conditions. Note that the formation of the cyclic isomers is favored under single-collision, low-pressure conditions as studied by the crossed-beam method.[3]

Conclusion

The gas-phase formation of this compound is a complex process dominated by high-energy radical reactions. The reaction of the methylidyne radical with propylene provides the most direct and mechanistically understood route, proceeding through a barrierless addition and subsequent H-atom elimination. This pathway is particularly significant in astrophysical contexts. Thermal decomposition of larger hydrocarbons like isoprene also offers a potential, albeit more complex and less selective, pathway. The advanced experimental techniques outlined, particularly crossed molecular beam analysis, are indispensable for elucidating the intricate dynamics of these gas-phase reactions. Further research focusing on isolating and quantifying the yields of specific cyclopropene isomers from various precursors will be critical for advancing predictive models in combustion and atmospheric chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 3. Gas-Phase Formation of 1-Methylcyclopropene and this compound via the Reaction of the Methylidyne Radical (CH; X2Π) with Propylene (CH3CHCH2; X1A') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic study of thermal decomposition of isoprene (2-methyl-1,3-butadiene) using flash pyrolysis supersonic jet VUV photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]

Theoretical Stability of 3-Methylcyclopropene: A Technical Guide

Introduction

3-Methylcyclopropene is a strained, cyclic hydrocarbon belonging to the C4H6 isomer group. Its unique three-membered ring structure, incorporating a double bond, results in significant ring strain, making it a molecule of great interest in theoretical and computational chemistry. Understanding the thermodynamic stability of this compound is crucial for predicting its reactivity, potential isomerization pathways, and utility as a synthetic intermediate. This guide provides an in-depth analysis of the theoretical studies on its stability, targeting researchers, scientists, and professionals in drug development.

The inherent instability of the cyclopropene (B1174273) ring, arising from severe angle and torsional strain, drives its tendency to undergo ring-opening reactions or isomerize to more stable structures. Computational chemistry provides essential tools to quantify this stability through metrics like heat of formation and ring strain energy, and to explore the potential energy surface for its transformations.

Core Concepts in Stability Analysis

The thermodynamic stability of a molecule is a measure of its energy content; lower energy corresponds to higher stability. For a molecule like this compound, stability is typically assessed by three key theoretical metrics:

-

Heat of Formation (ΔfH°) : This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A higher positive heat of formation indicates lower thermodynamic stability.

-

Ring Strain Energy (RSE) : This quantifies the excess energy stored in a cyclic molecule due to its constrained geometry compared to a hypothetical, strain-free acyclic analogue. It is a direct measure of the destabilization caused by factors like bond angle deviation (angle strain) and eclipsing interactions (torsional strain).

-

Isomeric Stability : Comparing the energy of this compound to its isomers (e.g., 1-methylcyclopropene (B38975), methylenecyclopropane (B1220202), butadienes) provides a clear picture of its relative stability and the thermodynamic driving forces for potential isomerization reactions.

Quantitative Stability Data

Theoretical calculations have provided valuable quantitative data on the stability of this compound and its isomers. The following tables summarize key energetic properties derived from high-level computational studies.

Table 1: Calculated Enthalpy of Formation for this compound

| Computational Method | Enthalpy of Formation (ΔfH°) | Unit |

| High-Level Theoretical (Composite) | 384.2 ± 2.6 | kJ mol⁻¹ |

Table 2: Relative Stability of C4H6 Isomers

| Isomer Comparison | More Stable Isomer | Energy Difference (ΔE or ΔG) | Unit | Reference |

| 1-Methylcyclopropene vs. Methylenecyclopropane | Methylenecyclopropane | ~10-12.4 | kcal mol⁻¹ | [1][2] |

| Substituted Methylcyclopropene vs. Substituted Methylenecyclopropane | Methylcyclopropene Derivative | ~2.5–3.0 | kcal mol⁻¹ | [3][4] |

| This compound vs. 1-Methylcyclopropene | This compound | Qualitatively more stable | - | [5] |

Note: The relative stability can be influenced by substituents. While the parent methylenecyclopropane is generally more stable than 1-methylcyclopropene, specific spirocyclic derivatives show a reversal where the methylcyclopropene form is favored[3][4]. This compound is expected to be more stable than 1-methylcyclopropene because it has only one sp²-hybridized carbon within the strained ring, reducing angle strain compared to the two sp² carbons in the ring of 1-methylcyclopropene[5].

Computational Protocols and Methodologies

The quantitative data presented above are the result of rigorous computational protocols. These methods are designed to solve the electronic Schrödinger equation to determine the energy and properties of molecules.

1. Quantum Mechanical Methods

-

Ab Initio Calculations : These methods are derived directly from theoretical principles without the inclusion of experimental data. A highly accurate, "gold standard" method is Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) . This method provides a very accurate description of electron correlation, which is crucial for reliable energy calculations[3][4].

-

Density Functional Theory (DFT) : DFT is a widely used computational method that balances accuracy with computational cost. It calculates the electronic energy based on the molecule's electron density. The choice of the functional (e.g., B3LYP, ωB97-xD, M06-2X) and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ) is critical for obtaining reliable results[1][4][6].

2. Geometry Optimization and Vibrational Analysis

-

Protocol : The first step in any calculation is to find the lowest energy structure of the molecule (geometry optimization). This is followed by a frequency calculation, which confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), a necessary quantum mechanical correction to the total energy.

3. Calculation of Thermochemical Properties

-

Atomization Energy : This method calculates the enthalpy of formation by computing the total energy of the molecule and subtracting the energies of its constituent atoms.

-

Homodesmotic and Isodesmic Reactions : To minimize errors inherent in computational methods, theoretical chemists often use hypothetical (isodesmic or homodesmotic) reactions. A homodesmotic reaction is a specific type where the number of bonds of each formal type (e.g., Csp³-Csp³, Csp²=Csp²) is conserved between reactants and products[7][8]. This ensures a cancellation of systematic errors in the calculation, leading to highly accurate predictions of ring strain energy and heats of formation[9][10][11].

-

Example Protocol for RSE using a Homodesmotic Reaction :

-

Define a balanced reaction where the cyclic molecule (e.g., this compound) and simple acyclic molecules (e.g., ethane) are the reactants.

-

The products are chosen to be strain-free acyclic molecules that conserve the number and type of all bonds present in the reactants.

-

Optimize the geometry and calculate the total electronic energy (including ZPVE) for every molecule in the reaction using a chosen level of theory (e.g., CCSD(T) or a reliable DFT functional).

-

The Ring Strain Energy (RSE) is then calculated as the total enthalpy change (ΔH) of this hypothetical reaction.

-

-

Visualizations of Theoretical Concepts

Logical Workflow for Computational Stability Analysis

The following diagram illustrates the typical workflow used in a computational study to determine the thermodynamic properties of a molecule like this compound.

Caption: A typical workflow for the computational analysis of molecular stability.

Potential Isomerization Pathways of this compound

This diagram shows the thermodynamic landscape, indicating how the high-energy this compound can isomerize to more stable C4H6 structures, ultimately leading to a ring-opened, strain-free diene.

Caption: Potential isomerization pathways from this compound to more stable isomers.

References

- 1. jjeci.net [jjeci.net]

- 2. Solved Suggest an explanation for the fact that | Chegg.com [chegg.com]

- 3. Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. A theoretical study on the isomerization of cyclopropane to propene with ab initio and DFT methods - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application of 1-Methylcyclopropene (and related compounds) in Fruit Ripening Studies

Introduction

1-Methylcyclopropene (1-MCP) is a potent inhibitor of ethylene (B1197577) perception in plants.[1] It is widely utilized in post-harvest physiology research and the commercial sector to delay the ripening of climacteric fruits and senescence of various horticultural products. While the user specified 3-Methylcyclopropene, the vast majority of published research focuses on 1-MCP due to its high efficacy and commercial availability under trade names like SmartFresh™. Both 1-MCP and this compound are cyclopropene (B1174273) derivatives that function as ethylene antagonists.[2] This document will focus on the application of 1-MCP as a representative cyclopropene in fruit ripening studies, detailing its mechanism of action, experimental protocols, and effects on various fruit quality parameters.

Application Notes

Mechanism of Action

1-MCP acts by irreversibly binding to ethylene receptors in plant cells.[1][3] This blockage prevents ethylene from binding to these receptors, thereby inhibiting the downstream signaling cascade that leads to ripening-related processes. These processes include autocatalytic ethylene production, increased respiration, softening of the fruit, changes in color, and the development of characteristic aromas and flavors.[1][3][4] By blocking ethylene perception, 1-MCP effectively delays the onset and progression of ripening, thus extending the storage and shelf life of treated produce.

Key Applications in Fruit Ripening Research

-